N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,3-diphenylpropanamide
Description
N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,3-diphenylpropanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a benzo[d][1,3]dioxol-5-yl group, a hydroxypropyl chain, and two phenyl groups at the C3 position. The benzo[d][1,3]dioxole moiety (a methylenedioxy bridge fused to a benzene ring) enhances metabolic stability and influences lipophilicity, while the hydroxypropyl group may contribute to hydrogen bonding and solubility . This compound’s synthesis likely involves multi-step reactions, as seen in structurally related derivatives (e.g., Friedel-Crafts alkylation or amidation protocols) .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4/c27-22(20-11-12-23-24(15-20)30-17-29-23)13-14-26-25(28)16-21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,15,21-22,27H,13-14,16-17H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWSHPVZSLYBQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,3-diphenylpropanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with a suitable amine to form an intermediate Schiff base, followed by reduction to yield the hydroxypropyl derivative. This intermediate is then reacted with 3,3-diphenylpropanoyl chloride under appropriate conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid or halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield benzo[d][1,3]dioxole-5-carboxylic acid derivatives, while reduction of the amide group can produce corresponding amines .
Scientific Research Applications
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,3-diphenylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Structural Features and Functional Groups
The table below highlights critical structural differences between the target compound and analogs:
Physicochemical and Pharmacological Insights
- Metabolic Stability : The benzo[d][1,3]dioxole group in the target compound likely reduces oxidative metabolism compared to propanil (which lacks this moiety) and difmecor .
- Solubility : The hydroxypropyl group may improve aqueous solubility relative to purely aromatic analogs like difmecor, though the diphenyl groups counteract this by increasing hydrophobicity .
- Bioactivity: Difmecor’s diphenylpropylamine structure is associated with antihistaminic effects, suggesting the target compound’s diphenylpropanamide backbone could similarly interact with amine receptors or enzymes .
Biological Activity
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,3-diphenylpropanamide is a complex organic compound notable for its structural features, which include a benzo[d][1,3]dioxole moiety and a diphenylpropanamide backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antioxidant applications.
- Molecular Formula : C23H21NO4
- Molecular Weight : 375.424 g/mol
- Structure : The compound's unique structure enhances its interaction with biological targets, potentially improving its efficacy as a therapeutic agent.
Anticancer Properties
Recent studies indicate that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer activity. For instance, derivatives of benzodioxole have been shown to reduce α-fetoprotein (α-FP) secretion in Hep3B liver cancer cells, indicating potential for tumor suppression. Specifically, compounds similar to this compound demonstrated a reduction in cell viability and induced cell cycle arrest at the G2-M phase, closely mirroring the effects of established chemotherapeutics like doxorubicin .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 2a | Hep3B | 1625.8 | Induces G2-M phase arrest |
| Doxorubicin | Hep3B | 7.4 | Induces apoptosis and cell cycle arrest |
| N-(benzo...amide) | Hep3B | TBD | TBD |
Antioxidant Activity
In vitro studies using the DPPH assay revealed that benzodioxole derivatives possess antioxidant properties. The antioxidant activity was compared against Trolox, a standard antioxidant. The results indicated that certain derivatives exhibited moderate antioxidant effects with varying IC50 values .
Table 2: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Comparison to Trolox (IC50 = 7.72 µM) |
|---|---|---|
| Compound 2a | 39.85 | Moderate |
| Compound 2b | 79.95 | Less potent |
The biological activity of this compound is attributed to its interaction with various cellular pathways:
- Cell Cycle Regulation : It induces cell cycle arrest at the G2-M phase, preventing cancer cells from proliferating.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Interaction with Transport Proteins : Its structural features suggest it may modulate ATP-binding cassette (ABC) transporters involved in drug resistance mechanisms.
Case Studies
Several case studies have documented the efficacy of benzodioxole derivatives in preclinical models:
- Study on Hepatocellular Carcinoma : A series of benzodioxole derivatives were synthesized and evaluated for their cytotoxic effects against Hep3B cells. One derivative demonstrated a significant reduction in cell viability and induced apoptosis comparable to conventional chemotherapeutics .
- Antioxidant Efficacy Evaluation : The antioxidant capacity was assessed using various concentrations of synthesized compounds against free radicals. Results indicated that while some derivatives had moderate activity, they were less effective than Trolox but showed potential for further development as antioxidant agents .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,3-diphenylpropanamide?
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions : Amide bond formation between the benzo[d][1,3]dioxol-5-yl hydroxypropyl intermediate and diphenylpropanoyl chloride. Temperature control (e.g., 0–5°C) is critical to avoid side reactions .
- Catalysis : Acid or base catalysts (e.g., H₂SO₄, K₂CO₃) to enhance reaction efficiency. Solvent choice (e.g., DMF, THF) impacts yield and purity .
- Purification : Column chromatography or recrystallization to isolate the product, monitored via TLC .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the benzo[d][1,3]dioxole moiety (δ 5.9–6.1 ppm for methylenedioxy protons) and amide protons (δ 7.8–8.2 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 483.18 for C₂₈H₂₅NO₅) .
- IR spectroscopy : Detects key functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
Q. How is the compound classified structurally, and what implications does this have for its reactivity?
- Structural classification : Combines a benzo[d][1,3]dioxole group (electron-rich aromatic system), a hydroxypropyl linker (polar, hydrogen-bonding capacity), and a diphenylpropanamide moiety (hydrophobic, steric bulk). This hybrid structure enables diverse interactions, such as π-π stacking and enzyme inhibition .
- Reactivity : The hydroxypropyl group may undergo oxidation to a ketone, while the amide bond is susceptible to hydrolysis under acidic/basic conditions .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in reported bioactivity data for this compound?
- Dose-response studies : Test across a wide concentration range (nM–μM) to identify non-linear effects or toxicity thresholds .
- Target validation : Use CRISPR knockout models to confirm specificity for suspected enzymes (e.g., kinases, cytochrome P450) .
- Meta-analysis : Compare results across assays (e.g., in vitro vs. ex vivo) and account for variations in cell lines or solvent systems (e.g., DMSO concentration) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent modification : Replace the diphenyl group with fluorinated or heteroaromatic rings to enhance target binding (e.g., 3-chloro-4-fluorophenyl analogs showed improved enzyme inhibition ).
- Linker optimization : Shorten the hydroxypropyl chain to reduce conformational flexibility, potentially increasing selectivity .
- Stereochemistry : Synthesize enantiomers to assess chiral center effects on potency (e.g., R vs. S configurations in hydroxypropyl groups) .
Q. What experimental designs are effective for elucidating the compound’s mechanism of action?
- Kinetic assays : Measure enzyme inhibition (e.g., IC₅₀ values) using fluorogenic substrates or radiolabeled ligands .
- Molecular docking : Model interactions with targets like GABA receptors or cyclooxygenases, guided by X-ray crystallography data of homologous proteins .
- Transcriptomic profiling : RNA-seq or proteomics to identify downstream pathways (e.g., apoptosis, inflammation) .
Q. How can researchers address low solubility or stability during in vitro assays?
- Solubility enhancers : Use cyclodextrins or lipid-based nanoformulations .
- pH adjustment : Buffer systems (e.g., PBS at pH 7.4) to stabilize the compound in aqueous media .
- Protective groups : Temporarily modify the hydroxypropyl group (e.g., acetylation) to prevent degradation during storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
